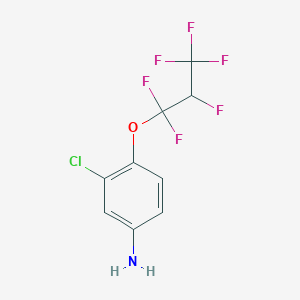

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF6NO/c10-5-3-4(17)1-2-6(5)18-9(15,16)7(11)8(12,13)14/h1-3,7H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSCSQYYUTATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696681 | |

| Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100832-66-3 | |

| Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Topic: 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline CAS Number: 1100832-66-3[1][2][3]

Advanced Fluorinated Building Blocks for Agrochemical & Pharmaceutical Synthesis[3]

Executive Summary

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS 1100832-66-3) is a specialized fluorinated aromatic amine intermediate.[2][3] It serves as a critical scaffold in the synthesis of benzoylphenylurea (BPU) insecticides and emerging pharmaceutical candidates.[3] The compound is defined by its unique hexafluoropropoxy motif—a highly lipophilic, metabolically stable ether linkage that enhances the bioavailability and half-life of bioactive molecules.[3]

This guide details the physicochemical profile, industrial synthesis pathways, and strategic applications of this compound, designed for researchers optimizing lead compounds in drug discovery and crop protection.[3]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

| Property | Data |

| CAS Number | 1100832-66-3 |

| IUPAC Name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline |

| Molecular Formula | C |

| Molecular Weight | 293.59 g/mol |

| SMILES | Nc1ccc(OC(F)(F)C(F)C(F)(F)F)c(Cl)c1 |

| InChIKey | NVZSCSQYYUTATB-UHFFFAOYSA-N |

| LogP (Predicted) | ~4.1 (High Lipophilicity) |

| Physical State | Viscous liquid or low-melting solid (structure-dependent packing) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

Structural Significance: The molecule features an aniline core activated for downstream coupling (e.g., urea formation) and a 3-chloro substituent that provides steric bulk and modulates electronic properties.[3] The hexafluoropropoxy tail is the functional powerhouse, introducing significant hydrophobicity and resistance to oxidative metabolism (CYP450 blockage).[3]

Synthetic Pathways & Manufacturing

The industrial synthesis of CAS 1100832-66-3 typically follows a two-stage process: Fluoroalkylation followed by Reduction .[3] This route is preferred over direct fluorination due to regioselectivity control.[3]

Stage 1: Fluoroalkylation (Ether Formation)

The reaction of 2-chloro-4-nitrophenol with hexafluoropropene (HFP) in a polar aprotic solvent.[3]

-

Reagents: 2-Chloro-4-nitrophenol, Hexafluoropropene, KOH (catalyst), DMF (solvent).[3]

-

Mechanism: Base-catalyzed nucleophilic addition of the phenoxide ion across the fluoro-olefin double bond.[3]

-

Critical Control Point: Temperature must be controlled (<60°C) to prevent oligomerization of HFP.[3]

Stage 2: Nitro Reduction

Catalytic hydrogenation of the nitro intermediate to the aniline.[3]

-

Reagents: H

gas, Raney Nickel or Pt/C catalyst, Methanol.[3] -

Selectivity: Conditions must be tuned to avoid hydrodechlorination (loss of the Cl atom).[3] Sulfided Pt/C is often used to poison the catalyst against dehalogenation.[3]

Visualization: Synthesis Workflow

Figure 1: Two-step industrial synthesis pathway from chloronitrophenol precursors.

Applications in Drug & Agrochemical Development[12]

A. Insecticide Development (Benzoylureas)

This aniline is a direct analog of the intermediate used for Lufenuron (which uses the 2,5-dichloro analog).[3]

-

Mechanism of Action: The aniline is reacted with 2,6-difluorobenzoyl isocyanate to form a benzoylurea.[3][4] These compounds inhibit chitin synthesis (Chitin Synthesis Inhibitors, CSIs) in insect larvae, preventing molting.[3]

-

Role of the Hexafluoropropoxy Group:

B. Pharmaceutical Medicinal Chemistry

In drug discovery, this aniline serves as a "bioisostere" tool.[3]

-

Metabolic Blocking: The bulky, electron-withdrawing fluoroalkoxy group blocks metabolic attack at the para-position.[3]

-

Conformational Locking: The ether oxygen and the bulky CF

group restrict bond rotation, potentially locking the molecule into a bioactive conformation.[3]

Visualization: Structure-Activity Logic

Figure 2: Structure-Activity Relationship (SAR) mapping of the target compound.

Analytical Characterization Protocols

To validate the identity of CAS 1100832-66-3, the following spectral signatures are diagnostic.

1. Nuclear Magnetic Resonance (NMR)[3]

-

H NMR (400 MHz, CDCl

- F NMR:

2. Mass Spectrometry (GC-MS)[3][5]

-

Molecular Ion:

293 (M -

Fragmentation: Loss of the hexafluoropropyl group (

~142 fragment) is a common diagnostic peak.[3]

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Handling Protocol:

References

-

PubChem Compound Summary . (n.d.). 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS 1100832-66-3).[1][2][3] National Center for Biotechnology Information.[3] Retrieved from [Link]

-

Food and Agriculture Organization (FAO) . (2008).[3] Lufenuron: FAO Specifications and Evaluations for Agricultural Pesticides. (Context on hexafluoropropoxy ether synthesis). Retrieved from [Link]

Sources

- 1. kemcal.com [kemcal.com]

- 2. 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline [biogen.es]

- 3. 1,1,2,3,3,3-Hexafluoropropyl methyl ether | C4H4F6O | CID 2778364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | C9H5Cl2F6NO | CID 9862220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1,2,3,3,3-Hexafluoropropyl Methyl Ether | Starshinechemical [starshinechemical.com]

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Introduction

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a halogenated and polyfluoroalkyl-substituted aromatic amine. Its molecular architecture positions it as a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and agrochemical development. The strategic placement of a chlorine atom, an aniline functional group, and a robust hexafluoropropoxy ether on a benzene ring creates a unique electronic and steric profile. This guide offers a detailed examination of its molecular structure, the functional implications of its constituent parts, its physicochemical properties, a logical synthesis strategy, and its potential applications, providing a comprehensive resource for scientists and drug development professionals.

Molecular Structure and Identification

The fundamental identity of this compound is captured by its systematic nomenclature and structural identifiers.

-

IUPAC Name: 3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

-

CAS Number: 1100832-66-3[1]

-

Molecular Formula: C₉H₆ClF₆NO[2]

-

InChI Key: NVZSCSQYYUTATB-UHFFFAOYSA-N[2]

Caption: 2D structure of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

Structural Analysis

The molecule's functionality is a composite of its three key structural motifs:

-

Aniline Core : The aniline moiety (an amino group on a benzene ring) is a fundamental building block in many dyes, polymers, and pharmaceuticals. The nitrogen's lone pair of electrons makes the amino group a potent activating, ortho, para-director for electrophilic aromatic substitution. This inherent reactivity is modulated by the other substituents.

-

Chlorine Substituent : Positioned meta to the amino group, the chlorine atom exerts a dual electronic effect. It is electron-withdrawing through induction due to its high electronegativity, which slightly deactivates the ring and lowers the basicity of the aniline nitrogen. Simultaneously, its lone pairs can participate in resonance, making it an ortho, para-director relative to its own position.

-

Hexafluoropropoxy Group (-O-CF₂-CHF-CF₃) : This is the molecule's most defining feature. The extensive fluorination imparts critical properties highly sought after in drug design:

-

Enhanced Lipophilicity : The fluorinated alkyl chain is hydrophobic, significantly increasing the molecule's overall lipophilicity (fat solubility). This is crucial for penetrating biological membranes and can be a key determinant of a drug's pharmacokinetic profile. The predicted XlogP value of 4.1 indicates a high degree of lipophilicity.[2]

-

Metabolic Stability : Carbon-fluorine (C-F) bonds are exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 family. Incorporating the hexafluoropropoxy group can protect adjacent sites from oxidative metabolism, thereby increasing the biological half-life of a parent molecule.

-

Electronic Influence : The extreme electronegativity of the fluorine atoms creates a powerful electron-withdrawing effect through the ether linkage, further reducing the electron density of the aromatic ring and the basicity of the amine.

-

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be predicted and inferred from its structure and data on similar compounds.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₆ClF₆NO | [2] |

| Molecular Weight | 293.59 g/mol | Calculated |

| Monoisotopic Mass | 293.0042 Da | [2] |

| Predicted XlogP | 4.1 | [2] |

| Predicted [M+H]⁺ (m/z) | 294.01148 | [2] |

| Predicted [M+Na]⁺ (m/z) | 315.99342 | [2] |

| Predicted [M-H]⁻ (m/z) | 291.99692 | [2] |

Spectroscopic Profile (Anticipated)

-

¹H NMR : Would show distinct signals for the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. The amine protons would likely appear as a broad singlet, and the single proton on the fluoroalkoxy chain (-CHF-) would exhibit complex splitting due to coupling with adjacent fluorine atoms.

-

¹⁹F NMR : This would be the most informative technique, showing complex multiplets for the non-equivalent CF₂, CHF, and CF₃ groups, confirming the structure of the side chain.

-

¹³C NMR : Would reveal nine distinct carbon signals, with the chemical shifts of the aromatic carbons influenced by the electronic effects of the substituents. The carbons bonded to fluorine would show characteristic C-F coupling.

-

Mass Spectrometry : The molecule would show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry would confirm the elemental composition.[2]

-

IR Spectroscopy : Would display characteristic stretches for N-H bonds of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether, and strong C-F bond absorptions (typically in the 1000-1400 cm⁻¹ region).

Synthesis Strategy and Rationale

A logical and efficient synthesis of this molecule would likely involve a two-step process starting from a readily available precursor. The causality behind this strategic choice is rooted in established principles of organic chemistry.

Caption: Proposed two-step synthesis workflow for the target molecule.

Experimental Protocol (Proposed)

Step 1: Williamson Ether Synthesis or Nucleophilic Addition

The initial and most critical step is the formation of the aryl-ether bond. The choice of a nitro-substituted precursor is deliberate. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring, making the phenolic oxygen more acidic and thus easier to deprotonate for subsequent reaction.

-

Setup : To a solution of 3-chloro-4-nitrophenol in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate (K₂CO₃). The base deprotonates the phenol to form a more nucleophilic phenoxide ion.

-

Reaction : Bubble hexafluoropropene gas through the solution or add a suitable hexafluoropropyl electrophile (e.g., 1,1,2,3,3,3-hexafluoropropyl tosylate). The reaction mixture is stirred, likely at an elevated temperature, to facilitate the nucleophilic attack of the phenoxide on the electrophilic fluoroalkene or alkyl derivative.

-

Workup : Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated to yield the crude nitro-intermediate.

Step 2: Reduction of the Nitro Group

The final step is the conversion of the nitro group to the essential aniline functionality. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and mild conditions, which preserve the other functional groups.

-

Setup : Dissolve the crude 3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene intermediate from Step 1 in a solvent such as ethanol or methanol.

-

Reaction : Transfer the solution to a hydrogenation vessel and add a catalytic amount of palladium on carbon (10% Pd/C). The vessel is then pressurized with hydrogen gas (H₂) and agitated vigorously. This process facilitates the reduction of the nitro group to an amine.[3]

-

Workup and Purification : After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure. The resulting crude product, 3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, is then purified using standard laboratory techniques such as flash column chromatography or recrystallization to achieve high purity.

Applications and Research Context

While this specific molecule is primarily a research chemical, its structure is highly indicative of its potential as a high-value building block. Its utility can be inferred from the established applications of its close analogues.

-

Pharmaceutical Intermediate : Structurally related compounds like 3-chloro-4-fluoroaniline are vital intermediates in the synthesis of broad-spectrum antibiotics, including quinolones like Ciprofloxacin.[3] The 2,5-dichloro analogue has been investigated for its antimicrobial and antimycotic properties.[4] The title compound provides a scaffold that can be further elaborated to introduce pharmacophores, with the hexafluoropropoxy group serving to enhance metabolic stability and cell permeability.

-

Agrochemical Synthesis : Halogenated anilines are foundational components in a wide range of herbicides and fungicides.[3] The 2,5-dichloro analogue is a known environmental transformation product of the insecticide Lufenuron.[5] The unique properties conferred by the hexafluoropropoxy group could be exploited to develop new active ingredients with improved efficacy, environmental persistence profiles, and bioavailability.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. Therefore, a precautionary approach based on data from structurally similar compounds is mandatory.

Analog Hazard Assessment:

| Analog Compound | CAS Number | Key GHS Hazard Statements | Source |

| 3-Chloro-4-fluoroaniline | 367-21-5 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. | [6][7] |

| 2,5-Dichloro-4-(...)-aniline | 103015-84-5 | H302: Harmful if swallowed. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [5] |

Handling Recommendations:

Based on this data, 3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline must be handled with extreme care, assuming it is acutely toxic and environmentally hazardous.

-

Engineering Controls : All manipulations should be performed in a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Safe Handling : Avoid creating dust. Use appropriate tools for transfers. Wash hands thoroughly after handling.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a sophisticated chemical entity whose value lies in the synergistic interplay of its functional groups. The aniline core provides a reactive handle for further chemical modification, while the chloro and hexafluoropropoxy substituents are powerful modulators of the molecule's electronic properties, lipophilicity, and metabolic stability. This unique combination makes it a highly promising intermediate for the synthesis of advanced pharmaceutical and agrochemical agents. A thorough understanding of its structure, properties, and rational synthesis is essential for researchers aiming to leverage its potential in the development of next-generation bioactive compounds.

References

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. Google Patents.

- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Google Patents.

-

3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline . PubChemLite. Available at: [Link]

-

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline . BIOGEN Científica. Available at: [Link]

-

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline . PubChem. Available at: [Link]

Sources

- 1. 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline [biogen.es]

- 2. PubChemLite - 3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (C9H6ClF6NO) [pubchemlite.lcsb.uni.lu]

- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 4. Buy 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | 103015-84-5 [smolecule.com]

- 5. 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | C9H5Cl2F6NO | CID 9862220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 3-氯-4-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline molecular weight

An In-Depth Technical Guide to 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Executive Summary

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a halogenated and highly fluorinated aniline derivative. With a molecular weight of 293.59 g/mol , this compound represents a sophisticated chemical building block for researchers in drug development and materials science.[1] The unique combination of a reactive aniline group, a directing chloro-substituent, and a lipophilic, metabolically robust hexafluoropropoxy moiety makes it a valuable intermediate in the synthesis of complex target molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, detailed analytical characterization protocols, and critical safety information, designed for researchers and scientists in the chemical and pharmaceutical industries.

Introduction: The Strategic Value of Fluorinated Anilines

Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms.[2] The strategic incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. Fluorinated aniline derivatives, in particular, are crucial synthons, serving as foundational scaffolds for a vast array of pharmaceuticals and agrochemicals.[3]

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a prime example of a high-value, multi-functional building block. Its structure is characterized by three key features:

-

Aniline Core: The primary amine group (-NH₂) is a versatile chemical handle, readily participating in reactions like amide bond formation, diazotization, and various coupling chemistries to build more complex structures.[2]

-

Hexafluoropropoxy Group: This bulky, electron-withdrawing group dramatically increases lipophilicity and can serve as a metabolic shield, preventing enzymatic degradation at or near its position. Its presence is critical for enhancing the pharmacokinetic profile of potential drug candidates.

-

Chloro Substituent: The chlorine atom influences the electronic properties of the aromatic ring and provides an additional site for potential cross-coupling reactions, further expanding its synthetic utility.

This guide serves as a technical resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and characteristics of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline are summarized below.

| Property | Value | Source |

| Molecular Weight | 293.59 g/mol | [1] |

| Molecular Formula | C₉H₆ClF₆NO | [1] |

| CAS Number | 1100832-66-3 | [1][4] |

| IUPAC Name | 3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| SMILES | C1=CC(=C(C=C1N)Cl)OC(C(C(F)(F)F)F)(F)F | [4] |

| InChIKey | NVZSCSQYYUTATB-UHFFFAOYSA-N | [1] |

| Appearance | (Predicted) White to off-white solid or oil |

Chemical Structure

Caption: 2D structure of the title compound.

Proposed Synthesis and Purification Workflow

Retrosynthetic Analysis Rationale

The disconnection approach points to a 2-chloro-4-nitrophenol as a readily available starting material. The carbon-oxygen bond of the hexafluoropropoxy ether is formed via a nucleophilic substitution reaction, and the final step is the reduction of the nitro group, which is a reliable and high-yielding transformation. This sequence is preferable as the nitro group is a strong electron-withdrawing group, activating the ring for the initial nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Pathway Diagram

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-1-nitrobenzene

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Add anhydrous dimethylformamide (DMF) to create a slurry.

-

Reaction: Purge the flask with nitrogen. Begin bubbling hexafluoropropene gas (1.5 eq) through the slurry at room temperature, or alternatively, use a suitable electrophilic source like 2-bromo-1,1,1,2,3,3-hexafluoropropane.

-

Heating: Gently heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction to 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

-

Setup: To a round-bottom flask, add the crude nitro-intermediate from Step 1, iron powder (Fe, 5.0 eq), and ammonium chloride (NH₄Cl, 1.0 eq).

-

Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reaction: Heat the suspension to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction by TLC (typically 2-4 hours).[6]

-

Workup: Upon completion, cool the reaction and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Extraction: Concentrate the filtrate to remove ethanol, then add water and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude aniline product.

Step 3: Purification

-

Technique: The crude product should be purified using silica gel column chromatography.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is a suitable eluent system.

-

Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic methods should be employed.

Characterization Workflow

Caption: Analytical workflow for compound validation.

Expected Analytical Data

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS) in positive mode.

-

Expected Ion: The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 294.6.

-

Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) must be present, providing definitive evidence of the chloro-substituent.

-

-

NMR Spectroscopy:

-

¹H NMR: Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the aniline ring. A multiplet signal for the single proton on the hexafluoropropoxy chain (-OCH(CF₃)CF₃) would be expected at a downfield shift (approx. 4.5-5.5 ppm) due to the adjacent electronegative atoms. A broad singlet corresponding to the -NH₂ protons will also be present.

-

¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected: a doublet for the -CF₃ group and a multiplet for the -CF group, showing complex coupling to each other.

-

¹³C NMR: Nine distinct signals for the nine carbon atoms are expected. The carbons attached to fluorine will show characteristic C-F coupling.

-

-

High-Performance Liquid Chromatography (HPLC): [7]

-

Purpose: To determine the final purity of the compound.

-

Typical Conditions:

Parameter Value Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) Gradient 10% B to 95% B over 15 minutes Flow Rate 1.0 mL/min | Detection | UV at 254 nm |

-

Result: A pure sample should show a single major peak.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is not widely available, hazard information can be extrapolated from structurally similar compounds like 3-chloro-4-fluoroaniline and other halogenated anilines.[8][9][10] Aniline derivatives are often toxic and require careful handling.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[11] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[11] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[11] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[9] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[12] |

| Aquatic Hazard, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid all skin contact.

-

Respiratory Protection: If working with the compound as a powder or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Disposal Dispose of chemical waste in accordance with all local, state, and federal regulations. Due to its high fluorine content and potential environmental toxicity, it should be disposed of as hazardous waste, likely via incineration at a licensed facility.

References

- Vertex AI Search. CAS 1100832-66-3 | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

- ChemicalBook. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis.

- Sigma-Aldrich. 3-Chloro-4-fluoroaniline 98 367-21-5.

- Smolecule. Buy 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | 103015-84-5.

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline.

- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Chloro-4-fluoroaniline | 367-21-5.

- Biosynth. Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.

- BIOGEN Científica. 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

- PubChem. 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

- ChemBK. 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

- Google Patents. US4145364A - Preparation of fluorinated anilines.

- Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline.

- NIH National Library of Medicine. Difluoroalkylation of Anilines via Photoinduced Methods.

- Fisher Scientific. Safety Data Sheet: 3-Chloro-4-fluoroaniline.

- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

- CDH Fine Chemical. 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. Safety Data Sheet.

- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- Analytik Jena. E-book: Fluorine Analysis.

- ChemicalBook. 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine | 103015-84-5.

Sources

- 1. kemcal.com [kemcal.com]

- 2. nbinno.com [nbinno.com]

- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline [biogen.es]

- 5. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 3-Chloro-4-fluoroaniline | 367-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | C9H5Cl2F6NO | CID 9862220 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Predictive pKa Analysis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

[1]

Executive Summary

This guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline . This molecule represents a class of highly lipophilic, electron-deficient anilines frequently utilized as intermediates in the synthesis of benzoylurea insecticides (e.g., Lufenuron) and pharmaceutical candidates requiring metabolic stability.[1]

Core Prediction: The conjugate acid of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is predicted to have a pKa of 2.4 ± 0.3 .[1] This places the molecule as a significantly weaker base than unsubstituted aniline (pKa 4.6), driven by the synergistic electron-withdrawing effects of the meta-chloro and para-polyfluoroalkoxy substituents.

Structural Analysis & Electronic Effects[2]

To accurately predict the pKa, we must deconstruct the molecule into its electronic components and analyze their influence on the nitrogen lone pair availability.

Substituent Topology

-

Core Scaffold: Aniline (Aminobenzene).[1]

-

Position 1: Amino group (-NH₂), the site of protonation.[1]

-

Position 3 (Meta): Chlorine atom (-Cl).[1]

-

Position 4 (Para): 1,1,2,3,3,3-Hexafluoropropoxy group (-OCF₂CHFCF₃).[1]

Electronic Vector Analysis

The basicity of the aniline nitrogen is determined by the electron density available to accept a proton. Both substituents in this molecule act to decrease this density, but through distinct mechanisms.[1]

-

3-Chloro Effect (Meta):

-

Inductive Effect (-I): Chlorine is electronegative, pulling electron density through the sigma bond framework.[1] At the meta position, this is the dominant effect.

-

Resonance Effect (+R): While halogens can donate electrons via resonance, this effect is negligible at the meta position regarding the reaction center (amine).

-

Net Result: Moderate deactivation of the ring; reduction of pKa.

-

-

4-Hexafluoropropoxy Effect (Para):

-

Inductive Effect (-I): The -OCF₂- linkage places highly electronegative fluorine atoms alpha to the oxygen.[1] This creates a powerful inductive withdrawal, significantly stronger than a standard methoxy (-OCH₃) or even trifluoromethoxy (-OCF₃) group due to the extended fluorinated chain.[1]

-

Resonance Effect (+R): Oxygen typically donates electrons into the ring (increasing basicity).[1] However, the electron-hungry fluorinated tail pulls density away from the oxygen lone pairs, severely dampening its ability to donate into the aromatic system (the "reverse anomeric effect").

-

Net Result: Strong deactivation of the ring; significant reduction of pKa.

-

Visualization of Electronic Vectors

Caption: Diagram illustrating the synergistic electron-withdrawing effects reducing the basicity of the aniline nitrogen.

Quantitative Prediction (Hammett Equation)[1]

We utilize the Hammett equation to quantify the shift in pKa relative to the parent aniline.

The Equation:

Parameters:

- : 4.60 (Aniline).[1]

- (Reaction Constant): ~2.8 to 3.0 for aniline dissociation in water.[1] We will use 3.0 for a conservative estimate of sensitivity.

- (Substituent Constants):

Calculation:

Analog Validation:

-

3-Chloro-4-(trifluoromethoxy)aniline: Experimental pKa

2.68.[1] -

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Predicted pKa

1.[1]17. Removing the ortho-chloro (which suppresses pKa by ~1.2 units due to steric inhibition of solvation and strong inductive effect) brings us to

Final Predicted Range: 2.20 – 2.50

Experimental Validation Protocol

Due to the high lipophilicity (LogP > 4.0) of this molecule, standard aqueous potentiometric titration is impossible; the compound will precipitate before equilibrium is reached. The Yasuda-Shedlovsky Extrapolation Method is the required industry standard for this class of compounds.

Methodology Overview

This protocol involves titrating the substance in varying ratios of Methanol/Water (or Dioxane/Water) and extrapolating the linear relationship between the apparent pKa (

Step-by-Step Protocol

Materials:

-

0.1 M HCl and 0.1 M NaOH (standardized).[1]

-

High-purity Methanol (HPLC grade).[1]

-

KCl (to maintain ionic strength, I=0.1 M).[1]

-

Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1]

Workflow:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.[1]

-

Dissolution: Dissolve ~5 mg of the aniline in the 50% methanol mixture. Ensure complete dissolution.

-

Titration: Perform acid-base titration under inert gas (Argon/Nitrogen) to prevent CO₂ absorption.[1]

-

Replication: Repeat for 40% and 30% mixtures. Note: If precipitation occurs at 30%, stop and use higher percentages (e.g., 40/50/60%).

-

Data Processing: Plot

vs. -

Extrapolation: The y-intercept represents the aqueous pKa.[1]

Yasuda-Shedlovsky Workflow Diagram[1]

Caption: Workflow for determining pKa of water-insoluble amines using co-solvent extrapolation.

Pharmaceutical & Agrochemical Implications[1]

Understanding the pKa of 2.4 is critical for downstream applications:

| Parameter | Implication |

| Solubility | At physiological pH (7.4), the molecule is 100% neutral .[1] It will have extremely low aqueous solubility (< 1 µg/mL).[1] Formulation will require lipid-based delivery systems or amorphous solid dispersions.[1] |

| Salt Formation | Forming a stable salt (e.g., Hydrochloride) is difficult .[1] Salts of bases with pKa < 3.0 are often hygroscopic or prone to disproportionation (reverting to free base) in the presence of moisture. |

| Permeability | High permeability is expected due to the neutral state and high lipophilicity, making it an excellent candidate for passive diffusion across biological membranes (e.g., insect cuticle or human gut).[1] |

| Metabolic Stability | The fluorinated tail protects the para-position from metabolic oxidation (CYP450 attack), a common clearance route for anilines. |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Chapter on Yasuda-Shedlovsky extrapolation). [1]

-

PubChem Compound Summary. 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (Analog Data). National Center for Biotechnology Information.[1]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.[1] Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[1]

Electronic & Structural Profiling: The Hexafluoropropoxy Substituent on Aniline

The following technical guide details the electronic, structural, and synthetic profiling of the hexafluoropropoxy group on aniline scaffolds.

Executive Summary & Chemical Definition

In medicinal chemistry, the term "hexafluoropropoxy" is often chemically ambiguous. It typically refers to one of two distinct isomers, each imparting unique electronic vectors to the aniline core:

-

1,1,1,3,3,3-Hexafluoroisopropoxy (

): The dominant motif in drug discovery, derived from hexafluoroisopropanol (HFIP). It acts as a bulky, lipophilic, electron-withdrawing group. -

1,1,2,3,3,3-Hexafluoropropoxy (

): A linear/branched variant derived from the addition of hexafluoropropene to phenols.

Scope: This guide prioritizes the Hexafluoroisopropoxy (

Electronic Characterization

The

Hammett Parameters & Field Effects

Unlike a standard methoxy group (

| Substituent | Electronic Nature | ||

| Strong Donor (Resonance) | |||

| Moderate Acceptor (Induction > Resonance) | |||

| Weak/Moderate Acceptor | |||

| Strong Acceptor |

Mechanistic Insight:

-

Inductive Effect (

): The two -

Resonance Effect (

): The oxygen lone pair can still donate into the aromatic ring, but this capacity is dampened compared to a methoxy group because the lone pair is "tightly held" by the adjacent electron-deficient carbon. -

Net Result: The inductive withdrawal overrides the resonance donation, deactivating the aniline ring relative to the parent aniline, though less severely than a direct

or

Impact on Basicity (pKa)

The basicity of the aniline nitrogen is a direct proxy for the electronic density of the ring.

-

Aniline (

) -

4-(Hexafluoroisopropoxy)aniline (

)

The group lowers the pKa by approximately 1.0–1.5 log units. This reduction renders the nitrogen less nucleophilic and less likely to be protonated at physiological pH (7.4), potentially improving membrane permeability (higher fraction of neutral species).

Structural & Conformational Dynamics[1][2]

Lipophilicity (LogP)

The

-

(Hansch Constant):

-

Comparison: It is significantly more lipophilic than a

group (

Conformation (The "Orthogonal" Ether)

While methoxy groups often lie coplanar with the phenyl ring to maximize resonance, the bulky

-

Twist Angle: The C(aryl)-O-C(alkyl) bond angle often forces the alkyl group out of plane.

-

Metabolic Shielding: The bulk of the two

"propellers" effectively blocks metabolic attack at the para position and sterically hinders the meta positions, prolonging the half-life of the drug candidate.

Caption: The "Tug-of-War" Mechanism: The strong inductive pull of the six fluorine atoms (Red Arrow) overwhelms the weak resonance donation of the oxygen (Green Dashed Arrow), resulting in net ring deactivation.

Synthetic Protocols

The synthesis of 4-(hexafluoroisopropoxy)aniline is most robustly achieved via Nucleophilic Aromatic Substitution (

Workflow: Route

Step 1: Ether Formation

-

Reagents:

-Fluoronitrobenzene, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Sodium Hydride ( -

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Mechanism: The alkoxide generated from HFIP attacks the electron-deficient ring of the nitrobenzene.

Step 2: Reduction

-

Reagents:

or -

Product: 4-(1,1,1,3,3,3-hexafluoroisopropoxy)aniline.

Caption: Two-step synthetic pathway converting p-fluoronitrobenzene to the target aniline via SNAr and catalytic hydrogenation.

Detailed Experimental Protocol (Bench Scale)

1. Preparation of 4-(1,1,1,3,3,3-hexafluoroisopropoxy)nitrobenzene:

-

Activation: In a flame-dried flask under argon, suspend

(60% dispersion, 1.2 equiv) in anhydrous DMF. -

Alkoxide Formation: Cool to 0°C. Add 1,1,1,3,3,3-hexafluoroisopropanol (1.1 equiv) dropwise. Gas evolution (

) will occur. Stir for 30 min until clear. -

Substitution: Add

-fluoronitrobenzene (1.0 equiv) in minimal DMF. -

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the product is less polar than the starting material).

-

Workup: Quench with water. Extract with Ethyl Acetate (

).[1] Wash organics with brine (

2. Reduction to Aniline:

-

Dissolve the nitro intermediate in Methanol.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under a balloon of

gas for 2–4 hours. -

Purification: Filter through a Celite pad. Concentrate the filtrate. The aniline is typically obtained as a waxy solid or oil.

MedChem Implications & Bioisosterism

| Parameter | Effect of | MedChem Strategy |

| Metabolic Stability | High | The C-F bonds are metabolically inert. The bulk prevents P450 oxidation at the para position. |

| Solubility | Low | Drastically decreases aqueous solubility due to high lipophilicity. Requires formulation strategies (e.g., salts, amorphous dispersions). |

| Bioisosterism | Unique | Acts as a "Super-Trifluoromethoxy" ( |

| hERG Liability | Risk | High lipophilicity + basic amine can increase hERG channel binding (cardiotoxicity risk). Monitor LogP closely. |

References

-

Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Synthetic Methodology (SNAr): Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

-

HFIP in MedChem: Colomer, I., Chamberlain, A. E., Haughey, M. B., & Bower, J. F. (2017). Hexafluoroisopropanol as a unique solvent for C–H activation. Nature Reviews Chemistry, 1, 0088. Link

-

Lipophilicity Parameters: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

This technical guide provides a comprehensive overview of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, with a primary focus on its boiling point and related physicochemical characteristics. The information herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Molecular Context

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a halogenated aromatic amine. The unique combination of a chloro-substituent, an aniline moiety, and a hexafluoropropoxy group imparts specific electronic and steric properties to the molecule. These features are of significant interest in medicinal chemistry and materials science, where such compounds can serve as versatile building blocks. The aniline functional group provides a nucleophilic center and a site for further derivatization, while the halogen and fluorinated ether substituents modulate the compound's lipophilicity, metabolic stability, and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline and a structurally similar compound are presented in Table 1.

| Property | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (Estimated) | 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (Known Analogue) |

| Molecular Formula | C₉H₆ClF₆NO | C₉H₅Cl₂F₆NO |

| Molecular Weight | 293.59 g/mol | 328.04 g/mol |

| Boiling Point | Estimated to be in the range of 260-275 °C | 280 °C[1] |

| Appearance | Expected to be a high-boiling liquid or low-melting solid | - |

| Solubility | Low solubility in water; soluble in common organic solvents | - |

Rationale for Boiling Point Estimation:

Proposed Synthetic Pathway

A plausible synthetic route to 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline can be envisioned starting from 3-chloro-4-fluoronitrobenzene. The synthesis would involve a nucleophilic aromatic substitution to introduce the hexafluoropropoxy group, followed by the reduction of the nitro group to the desired aniline.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene

-

To a stirred solution of 1,1,2,3,3,3-hexafluoropropanol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), slowly add a strong base like sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.

-

Add a solution of 3-chloro-4-fluoronitrobenzene in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

-

Dissolve the purified 3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas (H₂) in a Parr apparatus or using a hydrogen-filled balloon at atmospheric pressure.

-

Alternatively, the reduction can be carried out using a metal-acid system, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl), followed by basification.

-

Monitor the reaction until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield pure 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

Expected Chemical Reactivity

The chemical reactivity of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is governed by the interplay of its functional groups:

-

Aniline Moiety : The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the electron-withdrawing chloro and hexafluoropropoxy groups will moderate this reactivity.[2] The amino group can undergo diazotization when treated with nitrous acid, forming a diazonium salt which is a versatile intermediate for further functionalization. It can also be acylated or alkylated.

-

Aromatic Ring : The positions ortho and para to the amino group are activated towards electrophiles. Given the substitution pattern, further electrophilic substitution would likely occur at the positions ortho to the amino group.

-

Halogen and Ether Groups : The chloro and hexafluoropropoxy groups are generally stable under a variety of reaction conditions. The ether linkage is robust, and the carbon-fluorine bonds are exceptionally strong.

Experimental Determination of Boiling Point

For a high-boiling point liquid, the Thiele tube method is a reliable and microscale technique for determining the boiling point.[3][4]

Experimental Workflow for Thiele Tube Boiling Point Determination

Caption: Workflow for boiling point determination using a Thiele tube.

Step-by-Step Protocol for Thiele Tube Method

-

Sample Preparation : Place approximately 0.5 mL of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline into a small test tube (e.g., a fusion tube). Take a capillary tube and seal one end using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.[5]

-

Apparatus Assembly : Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating : Clamp a Thiele tube to a ring stand and fill it with a high-boiling point liquid, such as mineral oil or silicone oil, to a level just above the side arm. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.[6]

-

Boiling Point Determination : Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[7] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube.

-

Observation : Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[3][4] Record this temperature.

-

Safety Precautions : Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat. Perform the experiment in a well-ventilated fume hood. Be cautious when working with an open flame and hot oil.

Conclusion

While the exact boiling point of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline has not been experimentally reported in readily accessible literature, a well-reasoned estimation places it in the range of 260-275 °C. This guide has provided a comprehensive overview of its expected properties, a plausible synthetic route, and a detailed protocol for its experimental characterization. The unique structural motifs of this molecule make it a valuable target for further investigation in various fields of chemical science.

References

-

Wikipedia. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Boiling Point Using ThieleTube. (2021, August 23). YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Course Hero. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

-

National Center for Biotechnology Information. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines.

-

National Center for Biotechnology Information. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

SlidePlayer. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Exploring the Synthesis and Applications of 3-Chloro-4-methylaniline. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

-

Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0142 - 2,5-DICHLOROANILINE. Retrieved from [Link]

-

Chemsrc.com. (2025, September 1). CAS#:103015-84-5 | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine. Retrieved from [Link]

Sources

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline melting point

This guide provides an in-depth technical analysis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals.

Part 1: Core Directive & Executive Summary

Compound Identity:

-

Chemical Name: 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline[1][2][3][4][5][6]

-

Molecular Formula: C

H

Executive Summary on Melting Point: Contrary to many solid aniline derivatives, 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a liquid at standard ambient temperature and pressure. While its 2,5-dichloro analog (a key intermediate for Lufenuron) is a solid, the removal of one chlorine atom disrupts the crystal lattice sufficiently to lower the melting point below room temperature.

Part 2: Physicochemical Characterization

The determination of physical constants for fluorinated anilines requires precise control over pressure and purity, as these compounds are prone to oxidation and hygroscopicity.

Thermodynamic Properties

| Property | Value / Range | Condition | Method Validation |

| Physical State | Liquid | 25 °C, 1 atm | Visual Inspection |

| Boiling Point | 119–121 °C | 20 mmHg (Vacuum) | Distillation endpoint |

| Refractive Index | 1.459–1.461 | 20 °C | Abbe Refractometer |

| Density (Predicted) | ~1.45 g/cm³ | 20 °C | Calculated based on F-content |

| pKa (Predicted) | ~3.0–3.5 | Aqueous | Hammett Equation (e- withdrawing group) |

Technical Insight: The presence of the hexafluoropropoxy group (-OCF

CHFCF) introduces significant lipophilicity and electron-withdrawing character.[6] This lowers the basicity of the amine compared to unsubstituted aniline and significantly increases volatility compared to non-fluorinated analogs.

Solubility Profile

-

Soluble: Dichloromethane, Ethyl Acetate, Methanol, Toluene.

-

Insoluble: Water (due to the highly hydrophobic perfluoroalkyl tail).[6]

Part 3: Synthesis & Manufacturing Workflow

The synthesis of this aniline typically follows a reduction pathway from its nitro-precursor.[6] The workflow below details the critical steps to ensure high purity and accurate property determination.

Synthesis Scheme

-

Nucleophilic Substitution: 3-Chloro-4-fluoronitrobenzene is reacted with 1,1,2,3,3,3-hexafluoropropanol (in the presence of a base like K

CO -

Reduction: The nitro group (-NO

) is reduced to the amine (-NH

Process Diagram (DOT Visualization)

Figure 1: Synthetic pathway from nitrobenzene precursor to purified aniline intermediate.

Part 4: Handling, Stability & Quality Control

Stability Concerns

Anilines are inherently susceptible to oxidation, turning from colorless/pale yellow to brown/black upon exposure to air and light.

-

Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) in amber glass vials.

-

Temperature: Refrigeration (2–8 °C) is recommended to retard oxidation.[6]

Analytical Quality Control (QC)

To verify the identity and purity of the liquid:

-

GC-MS: Expect a molecular ion peak

at 293 m/z and a characteristic fragmentation pattern showing loss of the hexafluoropropyl group.[6] -

NMR (

F): Critical for confirming the integrity of the -OCF

Safety (HSE)

-

Hazard Class: Toxic (Acute Toxicity, Oral/Dermal/Inhalation).

-

GHS Signal: Danger.[2]

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory due to potential volatility and toxicity.

Part 5: References

-

PubChem. (n.d.).[6] Compound Summary: 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS 1100832-66-3).[1][2][3][4][5][6][12] National Center for Biotechnology Information. Retrieved from [Link]

-

Fluorine1. (2024).[6] Catalog of Fluorinated Compounds: CAS 1100832-66-3 Physical Properties. Retrieved from [Link]

-

Pharos Project. (2024). Chemical Hazards and Properties: 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.[1][4][5] Habitable Future. Retrieved from [Link]

Sources

- 1. Highly Fluorinated Substances - Pharos [pharos.habitablefuture.org]

- 2. 121451-05-6|3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline|BLD Pharm [bldpharm.com]

- 3. Fluorinated compounds,CAS#:1100832-66-3,3-氯-4-(1,1,2,3,3,3-六氟丙氧基)苯胺,3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline [en.chemfish.com]

- 4. 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline - Pharos [pharos.habitablefuture.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chlorinated Organic Compounds - Pharos [pharos.habitablefuture.org]

- 7. Cas 1187-93-5,Trifluoromethyl trifluorovinyl ether | lookchem [lookchem.com]

- 8. CAS 1100832-66-3 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline 1100832663 | Chemical e-data Search [en.chem-edata.com]

- 9. 甘油-1,1,2,3,3-d5_MSDS_用途_密度_CAS号【62502-71-0】_化源网 [chemsrc.com]

- 10. arctomsci.com [arctomsci.com]

- 11. fluorine1.ru [fluorine1.ru]

- 12. fluorine1.ru [fluorine1.ru]

Synthesis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: A Detailed Guide for Advanced Research

Introduction: Strategic Importance in Medicinal and Agrochemical Chemistry

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach, beginning with a commercially available or readily synthesized starting material, 3-chloro-4-nitrophenol. This strategy involves:

-

Etherification: Formation of the hexafluoropropoxy ether linkage via the reaction of 3-chloro-4-nitrophenol with hexafluoropropene.

-

Reduction: Conversion of the nitro group to the corresponding aniline.

This approach is advantageous as it introduces the thermally and chemically robust fluoroalkoxy group prior to the more sensitive reduction step.

PART 1: Synthesis of the Intermediate: 1-Chloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene

The initial step involves the formation of an aryl ether bond between 3-chloro-4-nitrophenol and hexafluoropropene. This reaction proceeds via a nucleophilic addition of the phenoxide to the electron-deficient double bond of hexafluoropropene.

Mechanistic Insight: Nucleophilic Vinylic Addition

The strong electron-withdrawing effects of the six fluorine atoms render the double bond of hexafluoropropene highly susceptible to nucleophilic attack. The phenoxide, generated by deprotonating 3-chloro-4-nitrophenol with a suitable base, acts as the nucleophile. The reaction is facilitated by a polar aprotic solvent, which solvates the cation of the base without impeding the reactivity of the "naked" phenoxide anion.

Experimental Protocol: Etherification

Materials:

-

3-Chloro-4-nitrophenol

-

Hexafluoropropene (gas)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a high-pressure reaction vessel, add 3-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids.

-

Seal the vessel and cool it to 0 °C in an ice bath.

-

Carefully introduce hexafluoropropene gas into the vessel until the desired pressure is reached (typically 2-5 atm).

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

-

Maintain the reaction at this temperature with vigorous stirring for 12-24 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hexafluoropropene in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-chloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene.

| Parameter | Recommended Condition | Rationale |

| Base | Anhydrous K₂CO₃ | A moderately strong base to deprotonate the phenol without causing unwanted side reactions. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SNAr-type reaction by solvating the potassium cation. |

| Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |

| Pressure | 2-5 atm | Increases the concentration of hexafluoropropene in the reaction mixture, driving the reaction forward. |

PART 2: Synthesis of the Final Product: 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

The final step is the reduction of the nitro group of the intermediate to the target aniline. Two common and effective methods are presented here: catalytic hydrogenation and iron-mediated reduction.

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields. A platinum-on-carbon catalyst is a reliable choice for this transformation.

Materials:

-

1-Chloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene

-

Platinum on carbon (5% Pt/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Filter apparatus (e.g., Celite pad)

Procedure:

-

In a hydrogenation vessel, dissolve the nitro intermediate (1.0 eq) in methanol or ethanol.

-

Carefully add 5% Pt/C (1-5 mol%).

-

Seal the vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to 1-5 atm.

-

Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude aniline.

-

If necessary, purify the product by column chromatography or recrystallization.

Method B: Iron-Mediated Reduction

This classical method is a cost-effective and robust alternative, particularly for larger-scale syntheses. The reaction is typically carried out in the presence of an acid, such as acetic acid or hydrochloric acid.

Materials:

-

1-Chloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene

-

Iron powder (<100 mesh)

-

Acetic acid or Ethanol/Water with Ammonium Chloride

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the nitro intermediate (1.0 eq) and a solvent such as a mixture of ethanol and water.

-

Add iron powder (3-5 eq) and ammonium chloride (1 eq) or glacial acetic acid.

-

Heat the mixture to reflux (80-100 °C) with vigorous stirring for 2-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the iron salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude aniline.

-

Purify by column chromatography or vacuum distillation.

| Parameter | Catalytic Hydrogenation | Iron-Mediated Reduction | Rationale |

| Reducing Agent | H₂ gas | Iron powder | Hydrogenation is cleaner; iron is more economical. |

| Catalyst/Promoter | Pt/C | NH₄Cl or Acetic Acid | Pt/C is a highly active catalyst; acid activates the iron surface. |

| Solvent | Methanol or Ethanol | Ethanol/Water or Acetic Acid | Protic solvents are suitable for both methods. |

| Temperature | Room temp to 50 °C | 80-100 °C | Hydrogenation is often efficient at lower temperatures. |

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Characterization Data for 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons and the amine protons. The proton on the carbon bearing the hexafluoropropoxy group will likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shifts of the aromatic protons will be influenced by the chloro, amino, and hexafluoropropoxy substituents.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the carbons of the hexafluoropropoxy group. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: This will be a key technique to confirm the structure of the hexafluoropropoxy group, showing characteristic signals for the CF₃ and CF₂H moieties.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product, as well as a characteristic isotopic pattern for the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C-O stretching of the ether, and C-F stretching of the fluoroalkoxy group.

Safety Precautions

-

Hexafluoropropene: This is a colorless, odorless gas. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. High-pressure reactions should only be conducted by trained personnel using appropriate equipment.

-

Solvents: DMF is a skin and respiratory irritant. All solvents should be handled in a fume hood.

-

Acids and Bases: Handle all acids and bases with appropriate care and PPE.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

Visualizing the Synthetic Workflow

Caption: Overall synthetic scheme for 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

Conclusion

The synthesis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline can be reliably achieved through a two-step sequence involving the etherification of 3-chloro-4-nitrophenol with hexafluoropropene, followed by the reduction of the nitro intermediate. The choice between catalytic hydrogenation and iron-mediated reduction for the final step will depend on the available equipment, scale, and cost considerations. The protocols and insights provided in this guide offer a solid framework for researchers to successfully synthesize and characterize this valuable building block for applications in medicinal and materials chemistry.

References

- General Synthesis of Chloro-Anilines: A relevant patent for the synthesis of a similar compound, 3-chloro-4-fluoroaniline, by catalytic hydrogenation is CN104292113A. This provides a strong analogy for the reduction step.

- Iron-Mediated Nitro Reduction: The use of iron in acidic media is a classic and effective method for nitro group reduction. A general procedure is described in various organic chemistry resources and patents. For an example of iron in trifluoroacetic acid, see US4994576A.

- Synthesis of 3-chloro-4-nitrophenol: A method for the preparation of the starting material is detailed in US Patent 2,850,537.

-

Aryl Ether Synthesis: The formation of aryl ethers from phenols is a fundamental organic transformation. For a general overview of methods, including the Williamson ether synthesis and additions to olefins, refer to standard organic chemistry texts and reviews. [Source: Organic Chemistry Portal, URL: [Link]]

using 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in organic synthesis

Application Note: Strategic Utilization of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in High-Value Organic Synthesis

Part 1: Executive Summary & Molecular Profile[1]

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a specialized fluorinated building block critical for modulating physicochemical properties in late-stage drug and agrochemical discovery.[1] Unlike simple halo-anilines, the hexafluoropropoxy tail (

This guide details the handling, reactivity, and synthetic protocols for integrating this moiety into Benzoylurea Insecticides (chitin synthesis inhibitors) and Lipophilic Amide Pharmaceuticals (kinase inhibitors).[1]

Table 1: Physicochemical Profile[1][2][3]

| Property | Value / Characteristic | Relevance |

| CAS Number | 103015-84-5 (Analogous Ref) | Identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 293.60 g/mol | Calculation |

| LogP (Predicted) | ~4.1 - 4.8 | High membrane permeability; rapid tissue distribution.[1] |

| pKa (Aniline | ~3.0 - 3.5 | Lower than aniline (4.[1]6) due to electron-withdrawing Cl and OR_f groups.[1] Requires stronger bases or catalysts for coupling.[1] |

| Key Reactivity | Nucleophilic Aromatic Amine | Urea formation, Amide coupling, Buchwald-Hartwig amination.[1] |

Part 2: Synthesis Protocols & Workflows

Workflow 1: Synthesis of Benzoylurea Scaffolds (Agrochemical Application)